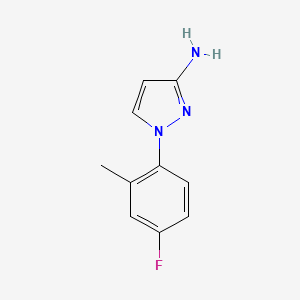

1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine

Overview

Description

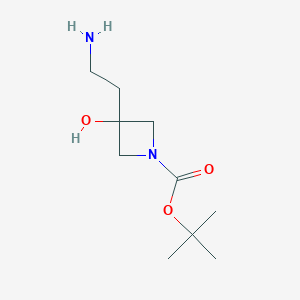

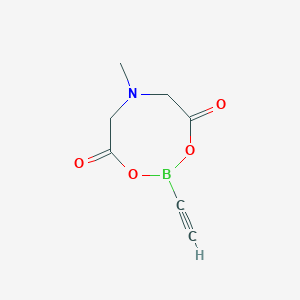

“1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a fluorine atom and a methyl group attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of “1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine” would consist of a pyrazole ring attached to a phenyl ring via a nitrogen atom. The phenyl ring would have a fluorine atom and a methyl group attached to it .

Chemical Reactions Analysis

The chemical reactions involving “1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine” would depend on the specific conditions and reagents used. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine” would depend on its specific structure. For instance, the presence of a fluorine atom could influence its reactivity and other properties .

Scientific Research Applications

Heterocyclic Compound Synthesis

The chemistry of pyrazoline derivatives, including compounds structurally related to 1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine, is a rich field of study due to their potential as building blocks in the synthesis of heterocyclic compounds. These compounds serve as precursors for a variety of heterocycles, demonstrating their versatility in organic synthesis. For instance, the reactivity of derivatives similar to the compound makes them valuable for creating pyrazolo-imidazoles, thiazoles, and various spiropyridines, highlighting their significance in the synthesis of diverse heterocyclic compounds and dyes. This underlines the compound's role in facilitating mild reaction conditions for generating versatile dyes and heterocycles from a broad array of precursors (Gomaa & Ali, 2020).

Environmental Remediation

Amine-functionalized sorbents, which can be derived from or related to the functional groups present in 1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine, have been identified as efficient materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These compounds' interactions with PFAS demonstrate their potential in addressing environmental contamination issues, particularly in the treatment of municipal water and wastewater. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology, which are critical for the design of next-generation materials for environmental remediation (Ateia et al., 2019).

Synthesis of Biologically Active Compounds

Research into pyrazoline derivatives, closely related to the compound of interest, has revealed their utility in the synthesis of biologically active compounds, including potential anticancer agents. The synthesis strategies and biological activities of pyrazoline derivatives have been extensively reviewed, highlighting their significance in medicinal chemistry. These compounds are recognized for their anticancer activity, showcasing the potential of 1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine derivatives in drug development and pharmaceutical research (Ray et al., 2022).

Optoelectronic Applications

The compound and its derivatives are also explored for their applications in optoelectronics. Functionalized quinazolines and pyrimidines, which can be synthesized from pyrazoline derivatives, have shown promise in the development of materials for electronic devices, luminescent elements, and photoelectric conversion elements. This area of research underscores the potential of pyrazoline-based compounds in creating novel optoelectronic materials, contributing to advancements in technology and material sciences (Lipunova et al., 2018).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(4-fluoro-2-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-7-6-8(11)2-3-9(7)14-5-4-10(12)13-14/h2-6H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZXGJCACPXCCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

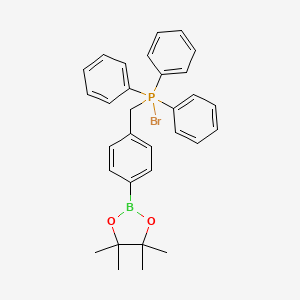

![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-prop-2-yn-1-ol](/img/structure/B1443860.png)

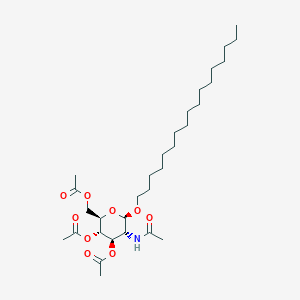

![D-[1,2,3-13C3]Glucose](/img/structure/B1443872.png)